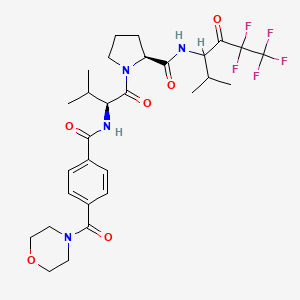
Mdl 101146
描述
Mdl 101146 is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of morpholine, benzoyl, valyl, pentafluorobutyl, and prolinamide groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mdl 101146 involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the morpholinylcarbonylbenzoyl intermediate, followed by the coupling of valyl and pentafluorobutyl groups. The final step involves the addition of the prolinamide group under controlled reaction conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions
Mdl 101146 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
科学研究应用
Inflammatory Diseases
Mdl 101146 has shown significant promise in preclinical models for treating various inflammatory conditions:
- Chronic Obstructive Pulmonary Disease (COPD) : Studies indicate that this compound can reduce the inflammatory response by inhibiting neutrophil elastase activity, which is implicated in the pathogenesis of COPD.
- Arthritis : Research has demonstrated that this compound can alleviate symptoms and slow disease progression in animal models of arthritis by mitigating inflammatory responses and protecting joint tissues.
Cancer Research
Emerging studies suggest that this compound may have potential applications in cancer treatment:
- Tumor Microenvironment Modulation : By inhibiting neutrophil elastase, this compound may alter the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies.
Drug Development
This compound serves as a model compound for developing new peptide-based inhibitors. Its unique structure allows researchers to explore modifications that could enhance potency and selectivity against various targets:
- Structure-Activity Relationship Studies : Researchers are investigating analogs of this compound to identify compounds with improved pharmacokinetic properties and therapeutic profiles.
Case Study 1: Treatment of COPD
A study involving animal models demonstrated that administration of this compound resulted in decreased levels of inflammatory cytokines and improved lung function metrics compared to control groups. The findings suggest that targeting neutrophil elastase can significantly impact disease outcomes in COPD patients.
Case Study 2: Efficacy in Arthritis Models
In another preclinical trial focusing on arthritis, this compound was administered to mice exhibiting symptoms of joint inflammation. Results indicated a marked reduction in swelling and pain behaviors, alongside histological analysis showing preserved joint architecture relative to untreated controls.
作用机制
The mechanism of action of Mdl 101146 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Mdl 101146 shares similarities with other compounds containing morpholine, benzoyl, valyl, and prolinamide groups.
- Similar compounds include various derivatives of morpholine, benzoyl, and valyl, which may have different functional groups or structural modifications .
Uniqueness
Its distinct chemical structure allows for unique interactions and properties that set it apart from other similar compounds .
属性
CAS 编号 |
149859-17-6 |
|---|---|
分子式 |
C29H37F5N4O6 |
分子量 |
632.6 g/mol |
IUPAC 名称 |
1-[3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-(5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40) |
InChI 键 |
XQAMVCHQGHAELT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
手性 SMILES |
CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
规范 SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
VPV |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MDL 101,146 MDL 101146 MDL-101,146 MDL-101146 N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















